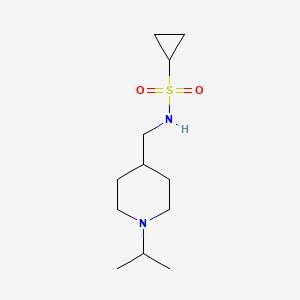

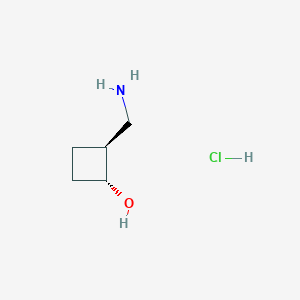

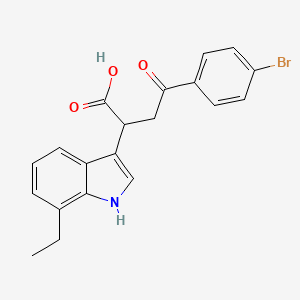

N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide” were not found, a related compound, “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide”, can be synthesized through nucleophilic and amidation reactions .Applications De Recherche Scientifique

Biocatalysis in Drug Metabolism

Biocatalysis plays a significant role in drug metabolism studies, offering a microbial-based system for producing mammalian metabolites. For instance, the biaryl-bis-sulfonamide AMPA receptor potentiator, LY451395, underwent biocatalytic processing with Actinoplanes missouriensis to generate several mammalian metabolites. This process allowed for the isolation and structural characterization of these metabolites in sufficient quantities, facilitating their analysis via nuclear magnetic resonance spectroscopy. This approach is particularly useful for drugs that are highly metabolized in preclinical species, providing a clearer understanding of their metabolic pathways and supporting clinical investigations by producing analytical standards for monitoring drug metabolites (Zmijewski et al., 2006).

Catalytic Asymmetric Synthesis

N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide derivatives can serve as ligands in catalytic asymmetric synthesis. For example, the ligand N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide has shown effectiveness in the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess. This demonstrates the potential of such compounds in facilitating precise, asymmetric catalytic reactions, which are crucial for producing optically active pharmaceuticals (Wipf & Wang, 2002).

Inhibitory Action on Carbonic Anhydrase

Sulfonamide derivatives, structurally related to this compound, have been investigated for their inhibitory action on carbonic anhydrase, an enzyme involved in various physiological and pathological processes. These inhibitors display potent activity against multiple human carbonic anhydrase isoforms, including those implicated in diseases like cancer, obesity, and epilepsy. The development of such inhibitors offers potential therapeutic applications in treating these conditions by modulating enzyme activity (Carta et al., 2017).

Antimicrobial Properties

Research on this compound and related compounds has also explored their antimicrobial properties. For instance, sulfonamide derivatives have been synthesized and tested for their activity against various bacteria and fungi, showing promising results. These compounds could potentially contribute to the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Fadda et al., 2016).

Propriétés

IUPAC Name |

N-[(1-propan-2-ylpiperidin-4-yl)methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c1-10(2)14-7-5-11(6-8-14)9-13-17(15,16)12-3-4-12/h10-13H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYFRSFHDOKHBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

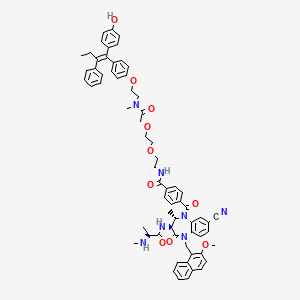

![2-Chloro-1-[3-(4-methoxyphenyl)-2,5-dihydropyrrol-1-yl]propan-1-one](/img/structure/B2812465.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2812467.png)

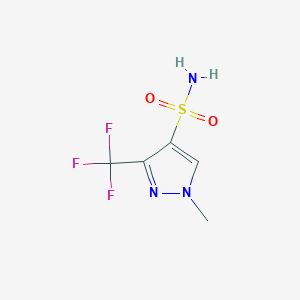

![4-(dimethylsulfamoyl)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812470.png)

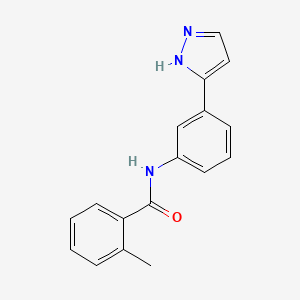

![Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2812481.png)

![2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B2812486.png)